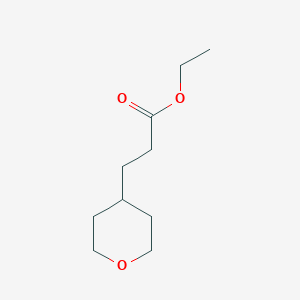

Ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(oxan-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-13-10(11)4-3-9-5-7-12-8-6-9/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAPPDZMKVXQMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of Ethyl 3 Tetrahydro 2h Pyran 4 Ylpropanoate

Reactivity of the Ester Functional Group

The ethyl propanoate moiety of the title compound is expected to undergo reactions typical of aliphatic esters, including hydrolysis, transesterification, and reduction.

Hydrolysis and Saponification Kinetics

Ester hydrolysis is the cleavage of an ester by water, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. For Ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate, this reaction would yield 3-(tetrahydro-2H-pyran-4-yl)propanoic acid and ethanol (B145695). The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Table 1: Illustrative Saponification Kinetic Data

| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| 25 | 0.068 | 45.2 |

| 35 | 0.152 | 45.2 |

| 45 | 0.325 | 45.2 |

Note: This data is hypothetical and serves as an example based on typical values for similar esters.

Transesterification Reactions and Mechanism

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base. For this compound, reacting it with methanol (B129727) in the presence of an acid or base catalyst would result in Mthis compound and ethanol.

The mechanism under basic conditions involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then eliminates the original alkoxy group. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is first protonated, followed by nucleophilic attack by the new alcohol. masterorganicchemistry.com

Reductions to Corresponding Alcohols and Ethers

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comdoubtnut.com The reduction of this compound with LiAlH₄ would yield 3-(tetrahydro-2H-pyran-4-yl)propan-1-ol and ethanol. doubtnut.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced to the primary alcohol. masterorganicchemistry.com

Weaker reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to partially reduce esters to aldehydes, although this often requires careful temperature control.

Transformations Involving the Tetrahydro-2H-pyran Ring System

The tetrahydro-2H-pyran (THP) ring is a saturated heterocyclic ether. In the context of this compound, this ring system is generally stable but its conformation and potential for functionalization are of interest.

Ring Stability and Conformational Dynamics

The tetrahydropyran (B127337) ring, like cyclohexane, is most stable in a chair conformation. libretexts.org This conformation minimizes both angle strain and torsional strain. For a 4-substituted tetrahydropyran, such as the title compound, the substituent (the 3-ethylpropanoate group) can occupy either an axial or an equatorial position.

Generally, the equatorial position is favored for bulky substituents to minimize steric interactions with the axial hydrogens on the ring. libretexts.org Therefore, it is expected that the predominant conformation of this compound will have the 3-ethylpropanoate group in the equatorial position. The ring can undergo a "ring flip," where the axial and equatorial positions are interconverted, but the equilibrium will heavily favor the conformer with the equatorial substituent.

Table 2: Conformational Preferences of 4-Substituted Tetrahydropyrans

| Substituent | Preferred Position | Reason |

|---|---|---|

| Small (e.g., -OH) | Equatorial (generally) | Minimizes steric interactions. |

| Bulky (e.g., -C(CH₃)₃) | Equatorial | Avoids significant 1,3-diaxial interactions. |

| 3-ethylpropanoate | Equatorial (predicted) | Avoids steric strain with axial hydrogens. |

Note: The information in this table is based on general principles of conformational analysis.

Reactions at the Pyran Ring: Functionalization and Derivatization

The tetrahydropyran ring is a saturated ether and is generally unreactive under many conditions. The C-O bonds of the ether are stable to most nucleophiles and bases. However, under strongly acidic conditions, ring-opening reactions can occur, although this is less common than with smaller cyclic ethers like epoxides.

Functionalization of the THP ring itself would likely require radical reactions, such as free-radical halogenation, which would proceed with low selectivity. More controlled derivatization would typically involve synthesizing the THP ring with the desired functional groups already in place, rather than modifying the pre-existing saturated ring of this compound.

Participation in Cascade and Multicomponent Reactions

The tetrahydropyran core of this compound is a structure frequently synthesized through cascade (or domino) and multicomponent reactions (MCRs). nih.govresearchgate.netnih.gov These reactions are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating portions of all reactants. growingscience.com The synthesis of various 4H-pyran and tetrahydropyran derivatives often proceeds via a one-pot MCR involving an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate). growingscience.comsemanticscholar.orgmdpi.comscielo.org.mx

The general mechanism for these MCRs typically involves a sequence of well-established reactions:

Knoevenagel Condensation: The reaction is often initiated by the condensation of the aldehyde with the active methylene compound. growingscience.comsemanticscholar.orgmdpi.com

Michael Addition: The resulting intermediate then acts as a Michael acceptor for the enolate of the 1,3-dicarbonyl compound. nih.govsemanticscholar.org

Intramolecular Cyclization and Dehydration/Tautomerization: The final step involves an intramolecular cyclization to form the pyran ring, which may be followed by dehydration or tautomerization to yield the stable product. nih.govsemanticscholar.org

This MCR approach offers significant advantages in terms of atom economy, reduced reaction times, and operational simplicity for accessing the core structure found in this compound. growingscience.com

Catalytic Activation and Reaction Pathways

Catalysis is central to mediating the synthesis and transformation of pyran derivatives. Various catalytic systems, including metal complexes and activated carbon-based materials, have been developed to enhance reaction rates, yields, and selectivity. samipubco.comacs.org

A diverse range of catalysts are employed in reactions involving the pyran ring system. These catalysts can be broadly categorized as homogeneous or heterogeneous. samipubco.com

Metal Complexes: Transition metal complexes are powerful catalysts for a variety of organic transformations, including those used to synthesize and functionalize tetrahydropyran rings. mdpi.comacs.orgspringer.comresearchgate.net

Palladium (Pd) Complexes: Palladium catalysts are used in cross-coupling reactions like the Tsuji-Trost allylation, which can be a key step in constructing complex molecules containing the THP moiety. mdpi.com Ligand-controlled, palladium-catalyzed cycloadditions have also been developed to synthesize α-CF₃-substituted tetrahydropyrans. acs.org

Ruthenium (Ru) Complexes: Ruthenium-based catalysts, particularly those developed by Grubbs, are effective for olefin metathesis reactions. Intramolecular ring-closing metathesis is a common strategy for constructing the tetrahydropyran ring from an acyclic diene precursor. mdpi.com

Other Metal-Based Catalysts: Various magnetic nanoparticles and metal-organic frameworks have been developed as reusable, heterogeneous catalysts. For example, cobalt ferrite (B1171679) (CoFe₂O₄) and iron oxide (Fe₃O₄) nanoparticles, often coated with silica (B1680970) and functionalized, have been used to catalyze the MCR synthesis of tetrahydrobenzo[b]pyrans. semanticscholar.orgsamipubco.com

Activated Carbon: Activated carbon is a versatile material used as both a catalyst and a catalyst support, prized for its high surface area, porous structure, and the ability to be functionalized. mdpi.com

As a Support: Its large surface area makes it an excellent carrier for metal nanoparticles, preventing their aggregation and enhancing catalytic activity. samipubco.commdpi.com

As a Catalyst: Functionalized carbon materials, such as multi-walled carbon nanotubes (MWCNTs) modified with sulfonic acid groups, can serve as efficient and reusable heterogeneous acid catalysts for the multicomponent synthesis of pyran derivatives. semanticscholar.org The preparation process of activated carbon, including carbonization and activation steps, can be tailored to create specific pore structures and surface functional groups to optimize catalytic performance. mdpi.comgoogle.com

Table 1: Selected Catalysts for the Synthesis of Pyran Derivatives

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Metal Complex | PdCl₂(PPh₃)₂ | Tsuji-Trost Allylation | Construction of quaternary carbon centers | mdpi.com |

| Metal Complex | Grubbs Catalyst (Ruthenium-based) | Ring-Closing Metathesis | Formation of THP ring from dienes | mdpi.com |

| Nanocatalyst | CoFe₂O₄@SiO₂-Melamine-Cu | Multicomponent Reaction | Reusable, high yield, green solvent (water) | samipubco.com |

| Nanocatalyst | Fe₃O₄@Dendrimer-NH₂-HPA | Multicomponent Reaction | Fast, easy separation, reusable | semanticscholar.org |

| Carbon-Based | MWCNTs-D-(CH₂)₄-SO₃H | Multicomponent Reaction | High yield, short reaction time, reusable | semanticscholar.org |

The mechanisms of catalyzed reactions leading to pyran derivatives have been studied to optimize conditions and understand the role of the catalyst. In the widely used multicomponent synthesis of tetrahydrobenzo[b]pyrans, a plausible mechanism involves the catalyst activating the substrates. samipubco.com

For instance, when using a Lewis acidic metal-based nanocatalyst, the proposed pathway is as follows:

Aldehyde Activation: The catalyst coordinates with the carbonyl oxygen of the aldehyde, increasing the carbonyl group's electrophilicity and making it more susceptible to nucleophilic attack. samipubco.com

Knoevenagel Condensation: A 1,3-dicarbonyl compound attacks the activated aldehyde, leading to a Knoevenagel condensation product after dehydration.

Michael Addition: A second nucleophile, such as dimedone or malononitrile, then adds to the α,β-unsaturated intermediate via a Michael addition.

Intramolecular Cyclization: The final step is an intramolecular cyclization followed by dehydration to afford the final tetrahydrobenzo[b]pyran product. samipubco.com

Similarly, in base-catalyzed MCRs, the base promotes the formation of enolates from the active methylene and 1,3-dicarbonyl compounds, which then act as the key nucleophiles in the reaction sequence. growingscience.comresearchgate.net The entire sequence—Knoevenagel, Michael, and cyclization—is a common mechanistic motif in the synthesis of the pyran core structure. semanticscholar.org

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~1.2 | Triplet | ~7 |

| CH₂ (ethyl) | ~4.1 | Quartet | ~7 |

| CH₂ (α to C=O) | ~2.3 | Triplet | ~7 |

| CH₂ (β to C=O) | ~1.7 | Multiplet | - |

| CH (on pyran ring) | ~1.5-1.8 | Multiplet | - |

| CH₂ (axial, adjacent to O in pyran) | ~3.3 | Multiplet | - |

| CH₂ (equatorial, adjacent to O in pyran) | ~3.9 | Multiplet | - |

| CH₂ (other pyran ring protons) | ~1.2-1.6 | Multiplet | - |

This is a predictive table based on standard chemical shift values and analysis of similar structures. Actual experimental values may vary.

The ethyl group would present as a characteristic quartet for the methylene (B1212753) protons adjacent to the oxygen and a triplet for the terminal methyl group. The protons on the propyl chain would show a triplet for the methylene group alpha to the carbonyl and a multiplet for the beta methylene group. The protons on the tetrahydropyran (B127337) ring would exhibit complex splitting patterns due to their diastereotopic nature and axial/equatorial orientations, resulting in a series of overlapping multiplets in the upfield region of the spectrum. The protons on the carbons adjacent to the ring oxygen would be the most downfield of the pyran signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. Broadband proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each carbon.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~173 |

| O-CH₂ (ethyl) | ~60 |

| CH₃ (ethyl) | ~14 |

| CH₂ (α to C=O) | ~35 |

| CH₂ (β to C=O) | ~30 |

| CH (on pyran ring) | ~35 |

| CH₂ (adjacent to O in pyran) | ~68 |

| CH₂ (other pyran ring carbons) | ~33 |

This is a predictive table based on standard chemical shift values and analysis of similar structures. Actual experimental values may vary.

The carbonyl carbon of the ester would be the most downfield signal. The carbons of the ethyl group and the propyl chain would appear at characteristic chemical shifts. The carbons of the tetrahydropyran ring would appear in the aliphatic region, with the carbons adjacent to the oxygen atom being the most deshielded.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals, especially for the complex spin systems of the tetrahydropyran ring, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of the protons within the ethyl and propyl chains, and throughout the tetrahydropyran ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which can help to determine the stereochemistry of the molecule, particularly the conformation of the tetrahydropyran ring and the relative orientation of its substituents.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate with high precision. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the molecular formula (C₁₀H₁₈O₃).

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 187.1334 |

| [M+Na]⁺ | 209.1154 |

These values are calculated based on the molecular formula C₁₀H₁₈O₃.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the connectivity of the molecule.

Predicted Fragmentation Pathways:

The fragmentation of Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate in an MS/MS experiment would likely involve characteristic losses.

Loss of the ethoxy group (-OCH₂CH₃): This would result in an acylium ion.

Loss of ethylene (B1197577) from the ethyl ester: A common fragmentation for ethyl esters.

Cleavage of the propyl chain: Fragmentation at the C-C bonds of the side chain.

Ring-opening of the tetrahydropyran moiety: This would lead to a series of characteristic fragment ions.

Analysis of these fragment ions would provide strong evidence for the presence of both the ethyl propanoate and the tetrahydropyran moieties within the molecule.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. When subjected to infrared radiation, the covalent bonds within Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate will vibrate at specific frequencies, resulting in a characteristic absorption spectrum. The analysis of this spectrum allows for the confirmation of key structural features, such as the ester and the tetrahydropyran ring.

The IR spectrum of Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate is expected to display several key absorption bands. A very strong and sharp absorption peak is anticipated in the 1750–1735 cm⁻¹ region, which is indicative of the carbonyl (C=O) stretching vibration of the saturated aliphatic ester group. researchgate.net This is often the most prominent signal in the spectrum.

Further confirmation of the ester functional group comes from the C-O-C stretching vibrations, which typically appear as two distinct bands in the 1300–1000 cm⁻¹ range. One strong band, associated with the C-O stretch between the carbonyl carbon and the oxygen, is expected around 1250–1150 cm⁻¹. researchgate.net The presence of the tetrahydropyran ring, a cyclic ether, is also confirmed in this region by a characteristic C-O-C stretching vibration, typically observed around 1150–1070 cm⁻¹.

The aliphatic nature of the molecule, comprising the ethyl group and the saturated pyran ring, is evidenced by C-H stretching vibrations in the 2960–2850 cm⁻¹ region. researchgate.net C-H bending vibrations for methylene (-CH₂-) groups are also expected near 1465 cm⁻¹. researchgate.net

Table 1: Characteristic Infrared Absorption Frequencies for Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretch | 2960–2850 | Medium to Strong |

| C=O (Ester) | Stretch | 1750–1735 | Strong, Sharp |

| C-O (Ester) | Stretch | 1250–1150 | Strong |

| C-O (Ether) | Stretch | 1150–1070 | Strong |

| C-H (Alkyl) | Bend | 1465–1370 | Variable |

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for the analysis of Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate, enabling its separation from starting materials, by-products, and solvents. These techniques are fundamental to assessing the purity of a synthesized batch and are widely used in quality control. arabjchem.org

Gas chromatography is an ideal technique for the purity analysis of volatile and thermally stable compounds like Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate. In GC, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its differential interactions with the column's stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic identifier under specific analytical conditions.

When coupled with a mass spectrometer (GC-MS), this method provides not only separation but also powerful structural information. nih.gov As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint.

The mass spectrum of Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation. General fragmentation rules for esters indicate that a primary fragmentation pathway involves the cleavage of the alkyl group from the alcohol side. nih.gov Key expected fragments would include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and characteristic fragments arising from the cleavage of the tetrahydropyran ring. Analysis of these fragments allows for unambiguous identification of the compound. jmaterenvironsci.comresearchgate.net

Table 2: Predicted Key Mass Fragments for Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate in GC-MS

| m/z Value | Identity of Fragment |

| 186 | [M]⁺ (Molecular Ion) |

| 157 | [M - C₂H₅]⁺ |

| 141 | [M - OC₂H₅]⁺ |

| 113 | [M - C₂H₅O₂C]⁺ |

| 85 | [C₅H₉O]⁺ (Fragment from Tetrahydropyran Ring) |

| 57 | [C₄H₉]⁺ |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of a wide range of compounds. googleapis.com For Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, commonly a mixture of water and a solvent like acetonitrile (B52724) or methanol (B129727). arabjchem.org The compound's purity is determined by the area percentage of its corresponding peak in the chromatogram.

A significant consideration for HPLC analysis of this compound is detection. Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate lacks a strong chromophore, meaning it does not absorb ultraviolet (UV) light strongly at common analytical wavelengths like 254 nm. googleapis.com Therefore, detection would require either monitoring at a lower wavelength (around 205-215 nm) where the ester carbonyl absorbs weakly, or employing a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

It is critical to note that Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate is an achiral molecule. The tetrahydropyran ring is substituted at the 4-position, which is a plane of symmetry for the ring. Consequently, the molecule does not possess any chiral centers and cannot exist as enantiomers or diastereomers. Therefore, the use of Chiral HPLC for the purpose of stereoisomer resolution is not applicable to this specific compound. Chiral HPLC is a specialized technique used to separate enantiomers of chiral compounds, which is not relevant in this case. azypusa.com

Table 3: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) or ELSD |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Theoretical and Computational Studies of Ethyl 3 Tetrahydro 2h Pyran 4 Ylpropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and, consequently, the reactivity of molecules. These methods provide insights into electron distribution, orbital energies, and electrostatic potential, all of which are crucial in understanding a molecule's behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic energies. For a molecule like Ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its most stable three-dimensional structure.

These calculations would provide key electronic parameters. While specific values for this compound are not published, we can consider hypothetical values based on typical DFT outputs for similar organic molecules.

| Calculated Property | Hypothetical Value | Significance |

| Total Energy | -691.XXX Hartrees | A measure of the molecule's overall stability. |

| HOMO Energy | -6.5 eV | The energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | The energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the molecule's electronic excitability and kinetic stability. |

| Dipole Moment | ~2.5 Debye | Indicates the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. |

| This table presents hypothetical DFT-calculated properties for this compound for illustrative purposes. |

The energies of the Frontier Molecular Orbitals (HOMO and LUMO) are particularly important in predicting reactivity. A relatively high HOMO energy would suggest that the molecule could act as an electron donor in reactions, while a low LUMO energy would indicate its potential to act as an electron acceptor. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. mdpi.comrsc.orgresearchgate.net This allows for the identification of electron-rich regions (nucleophilic centers) and electron-deficient regions (electrophilic centers).

For this compound, an MEP analysis would likely show the following features:

Negative Potential (Red/Yellow): The most electron-rich areas would be concentrated around the oxygen atoms of the ester carbonyl group and the ether oxygen in the tetrahydropyran (B127337) ring. These regions are susceptible to electrophilic attack.

Positive Potential (Blue): Electron-deficient regions would be found around the hydrogen atoms, particularly those attached to the carbons adjacent to the oxygen atoms.

Neutral Regions (Green): The aliphatic portions of the molecule would exhibit a more neutral potential.

The MEP surface provides a predictive guide for intermolecular interactions. For instance, it can indicate how the molecule might orient itself when approaching another reactant or a solvent molecule. nih.gov

Conformational Analysis and Stereochemical Preferences

The flexibility of the tetrahydropyran ring and the rotatable bonds in the ethyl propanoate side chain mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

Computational methods are used to map the potential energy surface of the molecule. This involves systematically changing the dihedral angles of the rotatable bonds and calculating the energy of each resulting conformation. The results are often visualized as a Ramachandran-like plot, showing the low-energy regions.

For the unsubstituted tetrahydropyran ring, extensive computational studies have shown that the chair conformation is the most stable, significantly lower in energy than boat or twist-boat conformations. acs.org The energy difference between the chair and the 2,5-twist conformer is approximately 5.84 to 5.95 kcal/mol, as determined by DFT calculations. acs.org

| Conformer | Relative Energy (kcal/mol) - Unsubstituted THP |

| Chair | 0.00 |

| 2,5-Twist | 5.84 - 5.95 |

| 1,4-Boat | 6.23 - 6.46 |

| Data from ab initio and DFT studies on tetrahydropyran. acs.org |

For this compound, the bulky ethyl propanoate group at the C4 position would be expected to preferentially occupy an equatorial position on the chair conformation to minimize steric hindrance.

The conformation of the tetrahydropyran ring is governed by a balance of several intramolecular interactions:

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. The chair conformation minimizes this strain.

Steric Strain (van der Waals repulsion): This occurs when non-bonded atoms are forced into close proximity. In substituted tetrahydropyrans, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which cause significant steric strain. For the title compound, the ethyl propanoate group in an axial position would lead to unfavorable interactions with the axial hydrogens at C2 and C6.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, one could model various reactions, such as the hydrolysis of the ester group or the ring-opening of the tetrahydropyran moiety under specific conditions. For example, modeling the acid-catalyzed hydrolysis of the ester would involve the following steps:

Reactant Complex Formation: Modeling the interaction of the ester with a hydronium ion.

Transition State Search: Locating the transition state for the nucleophilic attack of a water molecule on the protonated carbonyl carbon.

Intermediate Formation: Characterizing the tetrahedral intermediate.

Further Transition States and Products: Modeling the subsequent proton transfers and elimination of ethanol (B145695) to yield the carboxylic acid and the protonated ethanol.

While specific studies on this molecule are lacking, research on the ring-opening reactions of tetrahydropyran itself provides a framework for how such a mechanism could be modeled. nih.govacs.org These studies often employ DFT to calculate the energies of all species along the reaction coordinate and use techniques like intrinsic reaction coordinate (IRC) calculations to confirm that a located transition state connects the correct reactants and products.

Structure-Reactivity Relationship Prediction and Molecular Design Principles

The prediction of how a molecule will behave in a chemical reaction and the rational design of new molecules with desired properties are cornerstones of modern chemistry. For this compound, a saturated heterocyclic ester, these predictions are guided by a combination of its three-dimensional structure, electronic properties, and the influence of its constituent functional groups—the tetrahydropyran ring and the ethyl propanoate side chain.

Conformational Analysis and its Influence on Reactivity

The tetrahydropyran (THP) ring is not planar and, similar to cyclohexane, predominantly exists in a stable chair conformation to minimize steric and torsional strain. Computational studies using methods like Density Functional Theory (DFT) have shown that the chair conformer of THP is significantly more stable than twist or boat forms. The energy difference between the chair and the 2,5-twist conformer has been calculated to be in the range of 5.8 to 6.8 kcal/mol, depending on the level of theory used. researchgate.netacs.org

The conformation of the molecule is critical for its reactivity. For instance, the accessibility of the ester group's carbonyl carbon to nucleophilic attack or the susceptibility of the α- and β-carbons to activation is directly influenced by the steric hindrance imposed by the THP ring. nih.gov

Electronic Properties and Reactivity Descriptors

DFT calculations are instrumental in determining the electronic properties that govern a molecule's reactivity. growingscience.comirjweb.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ucsb.edu For a molecule like this compound, the HOMO is likely to be localized around the oxygen atoms (both in the ring and the ester group), which have lone pairs of electrons. The LUMO is expected to be centered on the carbonyl group of the ester, which is the most electron-deficient site. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. irjweb.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the ester and the pyran ring, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and the carbonyl carbon, highlighting sites for potential nucleophilic interaction.

Global Reactivity Descriptors: From HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge.

An illustrative table of calculated properties for the parent tetrahydropyran ring is provided below. The presence of the ethyl propanoate substituent would modulate these values.

| Property | Calculated Value (Illustrative) | Significance |

| Conformational Energy | ||

| Chair vs. 2,5-Twist (ΔE, kcal/mol) | ~5.8 - 6.8 researchgate.netacs.org | The chair form is highly stable, dictating the primary geometry. |

| Electronic Properties (DFT) | ||

| HOMO Energy | (Value would be calculated) | Indicates nucleophilic sites (e.g., oxygen lone pairs). |

| LUMO Energy | (Value would be calculated) | Indicates electrophilic sites (e.g., C-O antibonding orbitals). |

| HOMO-LUMO Gap (ΔE) | (Value would be calculated) | A smaller gap suggests higher reactivity. irjweb.com |

| Dipole Moment | (Value would be calculated) | Influences solubility and intermolecular interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure and a specific activity (e.g., biological potency, reaction rate). scifiniti.comdntb.gov.ua For a flexible molecule like this compound, QSAR models would incorporate descriptors that account for its conformational freedom. mdpi.commdpi.com

Key descriptors for a QSAR model of this compound could include:

Topological Descriptors: These relate to the connectivity of atoms, such as the Kier flexibility index, which quantifies the degree of molecular flexibility. researchgate.net

Geometrical Descriptors: These describe the 3D shape of the molecule, such as molecular surface area and volume.

Electronic Descriptors: As discussed (HOMO/LUMO energies, partial charges, dipole moment), these quantify the electronic aspects of the molecule. nih.gov

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP) are crucial for predicting how the molecule might behave in different environments. researchgate.net

For instance, a QSAR study on aliphatic esters found that descriptors like the electrotopological-state index of the carbonyl carbon and the HOMO energy were significant in predicting odor properties. nih.gov A similar approach could be used to predict other activities of this compound.

Molecular Design Principles

The insights gained from computational studies guide the rational design of new molecules based on the this compound scaffold. acs.org Saturated heterocycles are frequently incorporated into drug candidates to move away from flat, two-dimensional structures and to improve properties like solubility and metabolic stability. nih.govyoutube.com

Modifying the Tetrahydropyran Ring: Introducing substituents on the THP ring can alter its conformation and electronic properties. For example, adding electron-withdrawing groups could make the ring more susceptible to certain reactions, while bulky groups could be used to control the stereochemistry of reactions at the side chain.

Modifying the Ethyl Propanoate Side Chain: The ester functionality is a key reactive center. It can be hydrolyzed or can undergo condensation reactions. acs.org The length and branching of the alkyl chains (both ethyl and the propyl linker) can be modified to tune physical properties like lipophilicity and boiling point, which is crucial for applications ranging from flavor compounds to solvents. The reactivity of the ester can also be influenced by steric effects from these chains. researchgate.net

Bioisosteric Replacement: In medicinal chemistry design, parts of the molecule can be replaced with other functional groups that have similar physical or chemical properties (bioisosteres) to improve potency or reduce toxicity. For example, the ester group could be replaced with an amide or a different heterocyclic ring to explore new interactions with a biological target. researchgate.net

By combining conformational analysis with the calculation of electronic and topological descriptors, a robust structure-reactivity profile can be established for this compound. This computational foundation enables the prediction of its chemical behavior and provides a clear rationale for the design of new, related compounds with tailored properties for specific applications.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Heterocyclic Architectures

The structure of Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate makes it a prototypical building block. The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or used in Claisen condensations, while the THP ring provides a defined three-dimensional structure. Pyran derivatives, in general, are powerful platforms for constructing a wide array of heterocyclic systems. They can act as precursors for molecules with diverse pharmacological and physicochemical properties, including pyrazoles, pyridines, isoxazoles, and various fused heterocyclic systems. More specifically, 2H-pyran-2-ones are recognized as key starting materials for synthesizing functionally diverse aromatic and heteroaromatic compounds with interesting photophysical and biological properties. researchgate.net

The pyran motif is central to the synthesis of more complex, fused-ring systems. While direct examples using Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate are not extensively documented, the general strategies employed for related pyran structures are illustrative. For instance, an effective, environmentally friendly method has been developed for synthesizing polycyclic pyrano[2,3-b]pyrans. nih.govrsc.org This process involves the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds, proceeding through a formal [3+3] cycloaddition. nih.govrsc.org This strategy highlights how a pyran-containing fragment can be annulated to form a larger, fused heterocyclic structure.

Another relevant example is the synthesis of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates. nih.gov These fused systems, which exhibit anti-tumor properties, are created through a metal-catalyzed domino reaction, demonstrating the utility of pyran precursors in constructing medicinally relevant polycyclic molecules. nih.gov Similarly, ethyl 4H-pyran-4-one-2-carboxylate has been noted for its utility in creating various fused-ring heterocyclic systems. mdpi.com

The tetrahydropyran (B127337) ring is a common feature in many biologically active compounds, and its derivatives often serve as key intermediates in their synthesis. For example, 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester, a closely related structure, is identified as an important intermediate in the synthesis of pharmaceuticals. google.com

The broader class of pyran derivatives serves as foundational scaffolds for molecules with significant biological functions.

Enzyme Inhibitors: The synthesis of pyran-fused systems, such as the previously mentioned furo[3,4-c]pyrans, has yielded compounds with potent anti-tumor activity against various cell lines, including HeLa cells. nih.gov This suggests their role as potential enzyme inhibitors or disruptors of cellular processes.

Scaffolds for Supramolecular Assembly: 2,6-bis(hetaryl)pyridines, which can be synthesized from 2,6-dicyano-4-pyrone precursors, are crucial multidentate ligands. nih.gov These ligands form coordination complexes with metal cations, which are used to design supramolecular assemblies, luminescent materials, and sensors. nih.gov The synthesis demonstrates a pathway from a pyran-based building block to a highly functional molecule designed for creating complex, ordered structures. nih.gov

Development of Specialty Chemicals and Fragrance Ingredients

The scent profiles of many tetrahydropyran derivatives have led to their widespread use in the fragrance industry. google.com These compounds often possess fresh, green, and floral notes. For instance, tetrahydro-4-methyl-2-phenyl-2H-pyran is used to impart a fresh, green, and rosy character to perfumes, cosmetics, and household products. google.com Other substituted tetrahydropyrans are also well-established fragrant ingredients. google.com Given this trend, Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate and its derivatives represent a potential source of new fragrance molecules. The combination of the ether-like character of the THP ring and the fruity note typical of ethyl propanoate could result in unique and desirable scent profiles for use in a variety of consumer products. treatt.com

Integration into Polymer Science and Materials Chemistry

The incorporation of cyclic ethers and ester functionalities into polymers is a well-established strategy for tuning material properties such as flexibility, degradability, and thermal stability.

While research on Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate as a direct monomer is limited, related structures show significant promise. A notable example is 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), a lactone derived from CO2. rsc.org EVP is a versatile platform for creating polymers with high CO2 content through various polymerization methods. rsc.org This demonstrates the potential of the tetrahydropyran ring system to serve as a core component in modern, sustainable polymer chemistry. More broadly, simple esters like ethyl propanoate are used as precursors in polymerization reactions to develop novel polymeric materials, including biodegradable plastics and high-performance coatings. patsnap.com

The design of functional materials often relies on building blocks with specific chemical and physical properties. The pyran scaffold is utilized in the creation of advanced materials with unique photophysical characteristics. For example, certain functionalized pyrones exhibit solvatochromism (color change with solvent polarity) and are explored for applications in novel fluorophores and merocyanine (B1260669) dyes. nih.gov The synthesis of 2,6-bis(hetaryl)-4-pyrones from a dicyano-4-pyrone building block leads to precursors for ligands used in luminescent materials and dye-sensitized solar cells. nih.gov These examples underscore the potential for pyran-based molecules, including derivatives of Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate, to be integrated into the design of sophisticated functional materials for electronics and photonics.

Data Tables

Table 1: Examples of Pyran Derivatives in Synthesis

| Compound/Class | Application | Reference |

|---|---|---|

| 4H-Chromene-3-carbaldehydes | Precursors for pyrano[2,3-b]pyrans | nih.gov, rsc.org |

| Ethyl 4H-pyran-4-one-2-carboxylate | Synthesis of fused-ring systems | mdpi.com |

| 2,6-Dicyano-4-pyrone | Building block for 2,6-bis(hetaryl)pyridines used in supramolecular assemblies | nih.gov |

| 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one | Monomer platform for CO2-derived polymers | rsc.org |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate |

| Ethyl propanoate |

| Tetrahydro-4-methyl-2-phenyl-2H-pyran |

| 4-Oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester |

| 2H-Pyran-2-one |

| 4H-Chromene-3-carbaldehyde |

| Pyrano[2,3-b]pyran |

| Ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylate |

| Ethyl 4H-pyran-4-one-2-carboxylate |

| 2,6-Dicyano-4-pyrone |

| 2,6-bis(hetaryl)pyridine |

Research on Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate Derivatives in Advanced Applications Stalled by Lack of Publicly Available Data

Despite the growing interest in tetrahydropyran (THP) scaffolds in medicinal chemistry and materials science, a comprehensive analysis of the derivatization of Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate for enhanced chemical catalysis and sensing applications is currently hampered by a notable absence of specific research in the public domain. While general synthetic routes to THP derivatives and their broad applications are documented, detailed studies focusing on the functionalization of this particular ester for the development of novel catalysts and sensors remain elusive.

The tetrahydropyran ring is a prevalent structural motif in a vast array of natural products and bioactive molecules, making its derivatives attractive targets for synthetic chemists. The inherent functionalities of Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate, namely the ester group and the tetrahydropyran core, present multiple avenues for chemical modification. These modifications could theoretically lead to the development of sophisticated molecules with tailored catalytic activities or the ability to act as sensitive and selective chemical sensors.

For instance, the ester moiety could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with various catalytically active or reporter groups. The propanoate side chain also offers sites for further functionalization. Similarly, the tetrahydropyran ring itself, although generally stable, could potentially be modified to introduce functionalities that enhance its catalytic or sensing capabilities.

This lack of available data prevents the construction of a detailed and authoritative article on this specific topic as requested. The scientific community would require published research outlining the synthesis of specific derivatives, along with comprehensive data from catalytic and sensing experiments, to fully assess the potential of Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate in these advanced fields. Without such foundational research, any discussion would be purely speculative.

Future Research Directions and Emerging Trends for Ethyl 3 Tetrahydro 2h Pyran 4 Ylpropanoate

Exploration of Novel Reaction Pathways and Unprecedented Reactivity

Future investigations into Ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate are anticipated to uncover new chemical transformations. Research will likely focus on activating the tetrahydropyran (B127337) ring, which is typically considered stable, to participate in novel ring-opening or rearrangement reactions. The development of catalytic systems that can selectively functionalize the C-H bonds of the pyran ring would represent a significant breakthrough, offering a more direct route to complex derivatives. Furthermore, exploring the reactivity of the ester group in concert with the heterocyclic core could lead to unforeseen intramolecular cyclizations or cascade reactions, yielding polycyclic structures with potential biological activity.

| Potential Reaction Pathway | Description | Potential Outcome |

| C-H Activation/Functionalization | Direct introduction of functional groups onto the tetrahydropyran ring using transition metal catalysts. | Streamlined synthesis of complex substituted pyrans. |

| Ring-Opening/Rearrangement | Catalytic cleavage and reformation of the tetrahydropyran ring to access different heterocyclic systems. | Access to novel molecular scaffolds. |

| Tandem/Cascade Reactions | Designing reactions where multiple bonds are formed in a single operation, initiated by the existing functionalities. | Efficient construction of polycyclic molecules. |

Development of Stereocontrolled and Asymmetric Synthetic Methodologies

The presence of a stereocenter at the 4-position of the tetrahydropyran ring highlights the importance of stereocontrolled synthesis. Future research will undoubtedly focus on the development of novel asymmetric methods to produce enantiomerically pure this compound. Organocatalysis, which utilizes small organic molecules to induce chirality, is a promising area of exploration. researchgate.netrsc.org The design of new chiral catalysts for Michael additions or conjugate additions to α,β-unsaturated precursors could provide highly enantioselective routes to the target molecule. Additionally, enzymatic resolutions and biocatalytic approaches could offer environmentally benign alternatives for obtaining single enantiomers.

| Asymmetric Strategy | Catalyst/Method | Expected Enantioselectivity |

| Organocatalytic Michael Addition | Chiral amines or phosphoric acids | High (up to >99% ee) |

| Transition Metal Catalysis | Chiral phosphine (B1218219) ligands with Rh or Ir | High (up to >99% ee) |

| Biocatalysis/Enzymatic Resolution | Lipases or esterases | Excellent (>99% ee) |

Integration into Automated Synthesis and Flow Chemistry Platforms

The principles of automated synthesis and flow chemistry are set to revolutionize the production of fine chemicals. nih.govflinders.edu.aujst.org.in Applying these technologies to the synthesis of this compound could lead to significant improvements in efficiency, safety, and scalability. Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. illinois.edu The development of a continuous-flow process for the synthesis of this compound would enable on-demand production and facilitate the rapid generation of a library of derivatives for screening purposes.

Design of Hybrid Materials Utilizing the Tetrahydropyran Scaffold

The tetrahydropyran motif is a common feature in a wide array of bioactive natural products. rsc.org This prevalence suggests that the scaffold of this compound could be incorporated into the design of novel hybrid materials. For instance, it could be polymerized or grafted onto surfaces to create new materials with specific biological or physical properties. Research in this area might explore the development of drug-delivery systems, functional polymers, or new biomaterials where the tetrahydropyran unit plays a key role in molecular recognition or biocompatibility.

Mechanistic Insights from Advanced In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the development of new reactions. The application of advanced in situ spectroscopic techniques, such as ReactIR, in situ NMR, and Raman spectroscopy, will be instrumental in this regard. These methods allow for the real-time monitoring of reaction intermediates and transition states, providing invaluable data to elucidate complex reaction pathways. This knowledge can then be used to refine reaction conditions and catalyst design for improved performance.

Application in Bio-inspired Chemical Transformations

The structural similarity of the tetrahydropyran ring to components of many natural products opens the door for its use in bio-inspired chemical transformations. Future research may explore the use of this compound as a substrate in biomimetic reactions or as a building block in the synthesis of natural product analogues. This could involve enzyme-catalyzed reactions that mimic biological processes or the development of synthetic systems that are inspired by the efficiency and selectivity of nature's chemical machinery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate, and how can reaction yields be improved?

- Methodology :

- Route 1 : Use ethyl (tetrahydro-2H-pyran-4-yl)acetate as a precursor. A modified procedure involves refluxing in dichloromethane (CH₂Cl₂) with acetyl chloride as a catalyst, followed by purification via silica gel chromatography .

- Route 2 : Employ cross-coupling reactions using alkynyl reagents (e.g., PhEBX) under inert conditions to introduce functional groups to the pyran ring .

- Yield Optimization : Monitor reaction progress with TLC, adjust stoichiometry of carbonyl compounds (1.2:1 molar ratio for alkene precursors), and use degassed solvents to minimize side reactions .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Methods :

- NMR Spectroscopy : Compare ¹H and ¹³C NMR data with published spectra (e.g., δ ~1.2–1.4 ppm for ethyl CH₃, δ ~3.4–4.2 ppm for pyran ring protons) .

- HPLC : Use a C18 column with UV detection (λ = 210–230 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>98%) .

- Mass Spectrometry : Confirm molecular weight (172.2 g/mol via ESI-MS) and fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.